5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Synthesis Analysis
- The synthesis of pyrimidine derivatives often involves cyclization processes and specific alkylations. For instance, Hocková et al. (2003) describe the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 through C5-alkylation or pyrimidine ring formation by cyclization (Hocková et al., 2003).
Molecular Structure Analysis
- The molecular structure of pyrimidine derivatives can be characterized using techniques like NMR, IR-spectroscopy, and mass spectrometry. Agarkov et al. (2023) demonstrated the importance of hydrogen bonding in the chiral discrimination of thiazolo[3,2-a]pyrimidines in their crystalline phase (Agarkov et al., 2023).
Chemical Reactions and Properties
- Pyrimidine derivatives can undergo various chemical reactions, including Claisen rearrangement and O-allylation, as described by Gibson et al. (2006) in their study on ethyl 2-({6-amino-2-(benzylsulfanyl)-5-[2-(ethoxycarbonyl)prop-2-enyl]pyrimidin-4-yloxy}methyl)acrylate (Gibson et al., 2006).
Physical Properties Analysis
- The physical properties of such compounds, including solubility and melting points, can be deduced from their molecular structure and intermolecular interactions. The work of Al-Abdullah et al. (2014) on the molecular structure and vibrational wavenumbers of pyrimidine derivatives provides insight into these aspects (Al-Abdullah et al., 2014).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are closely related to the molecular structure. The synthesis and characterization of 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester by Nagarajaiah and Begum (2015) is an example of studying the chemical properties through synthesis and structural analysis (Nagarajaiah & Begum, 2015).
Scientific Research Applications
Antibacterial Applications
One significant application of this class of compounds is in the development of antibacterial agents. For instance, 2,4-diamino-5-benzylpyrimidines, related structurally to the compound , have been studied for their in vitro activity against anaerobic organisms, showing comparable or superior efficacy to metronidazole in several cases. These compounds were synthesized through a series of modifications, including Claisen rearrangements and methylation, to produce derivatives with high antibacterial activity against specific pathogens such as Bacteroides species and Fusobacterium (Roth et al., 1989).
Antihypertensive Potential
The compound and its derivatives have also been explored for their antihypertensive effects. In a study, certain pyrimidine derivatives were shown to lower blood pressure and normalize renal functions in rats, indicating their potential as therapeutic agents in hypertension management. These effects were attributed to the compounds' ability to relax phenylephrine and K+-induced contractions in isolated rat aortic rings, suggesting a mechanism of action that involves calcium channel blockade (Irshad et al., 2021).
properties
IUPAC Name |
5-[(3-ethoxy-4-prop-2-enoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-4-7-13-9-12(10-14-17(22)20-19(24)21-18(14)23)11-15(25-6-3)16(13)26-8-5-2/h4-5,9-11H,1-2,6-8H2,3H3,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMGJEIJNPJRJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC=C)CC=C)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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